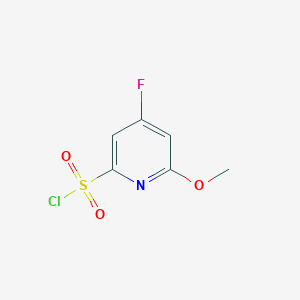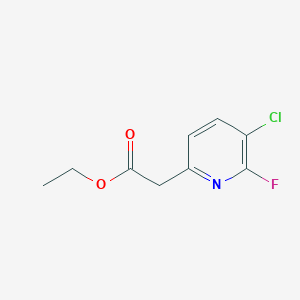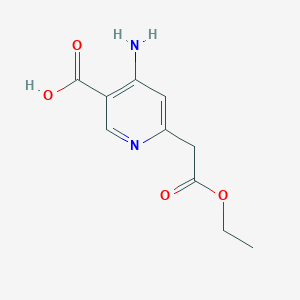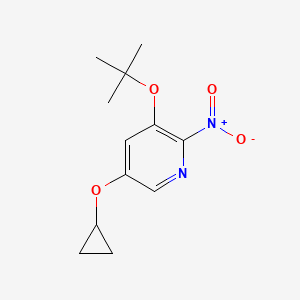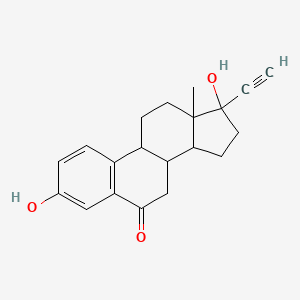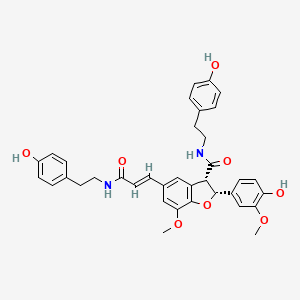
Tataramide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tataramide B is a natural product belonging to the group of phytochemicals. It is a bioactive compound isolated from the skin of venomous vipers, particularly from the species Bothrops jararaca . This compound is known for its unique chemical structure and significant biological activities, including anticoagulant and anti-platelet aggregation effects .
Vorbereitungsmethoden
The primary method for preparing Tataramide B involves extraction and purification from the skin of venomous vipers . The extraction process includes solvent extraction, separation, column chromatography, and crystallization . Due to the presence of other toxic components in the viper’s skin, necessary safety measures such as wearing protective gloves and goggles are required during the extraction process .
Analyse Chemischer Reaktionen
Tataramide B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tataramide B has important applications in the field of medicine. It has been found to possess anticoagulant and anti-platelet aggregation effects, making it useful in the treatment of thrombotic diseases such as cardiovascular and cerebrovascular diseases . It is also used as an analytical reference material for high-performance liquid chromatography standards and as a quality control or bioactive agent .
Wirkmechanismus
The mechanism of action of Tataramide B involves its interaction with molecular targets and pathways related to coagulation and platelet aggregation. It inhibits the aggregation of platelets and the formation of blood clots by interfering with specific proteins and enzymes involved in these processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to coagulation .
Vergleich Mit ähnlichen Verbindungen
Tataramide B is structurally related to other naturally occurring compounds such as tataric acid A, tataric acid B, and tataric acid C . These compounds share similar chemical structures but differ in their biological activities and applications. This compound is unique due to its potent anticoagulant and anti-platelet aggregation effects, which are not as pronounced in the other tataric acid derivatives .
Conclusion
This compound is a fascinating compound with significant biological activities and potential applications in medicine and research. Its unique chemical structure and potent effects on coagulation and platelet aggregation make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C36H36N2O8 |
|---|---|
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34-/m0/s1 |
InChI-Schlüssel |
DROXVBRNXCRUHP-WUVWWEHLSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1O[C@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


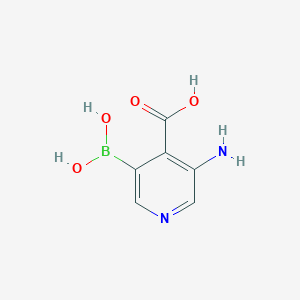
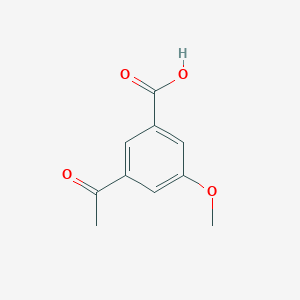
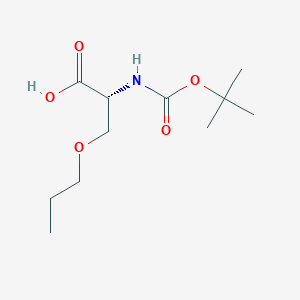

![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)


